molecular formula C13H20N4O3 B019285 (+/-)-Lisofylline CAS No. 6493-06-7

(+/-)-Lisofylline

Cat. No. B019285
Key on ui cas rn: 6493-06-7
M. Wt: 280.32 g/mol
InChI Key: NSMXQKNUPPXBRG-UHFFFAOYSA-N
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Patent
US09359359B2

Procedure details

Pentoxifylline (1.0 g, 3.59 mmol) was dissolved in methanol (20 mL) and DCM (3 mL) then cooled to 0° C. To the reaction was added sodium borohydride (0.41 g, 10.8 mmol) portionwise over 30 min. The reaction was stirred in the cold for 2 h; then it was evaporated to dryness under reduced pressure, diluted with water (100 mL) and extracted with ethyl acetate (3×75 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent was removed under reduced pressure to give 1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (0.72 g, 71% yield) as a white solid. LCMS retention time=1.849 min and 98% purity, LCMS MH+ 281. 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 4.31 (d, 1H, J=4 Hz), 3.88 (s, 3H), 3.84 (t, 2H, J=8 Hz), 3.51-3.59 (m, 1H), 1.45-1.56 (m, 2H), 1.25-1.37 (m, 4H), 1.02 ( d, 3H, J=4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][N:8]1[C:18](=[O:19])[N:17]([CH3:20])[C:12]2[N:13]=[CH:14][N:15]([CH3:16])[C:11]=2[C:9]1=[O:10])=[O:3].C(Cl)Cl.[BH4-].[Na+]>CO>[OH:3][CH:2]([CH3:1])[CH2:4][CH2:5][CH2:6][CH2:7][N:8]1[C:9](=[O:10])[C:11]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[N:17]([CH3:20])[C:18]1=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.41 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred in the cold for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then it was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(CCCCN1C(N(C=2N=CN(C2C1=O)C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09359359B2

Procedure details

Pentoxifylline (1.0 g, 3.59 mmol) was dissolved in methanol (20 mL) and DCM (3 mL) then cooled to 0° C. To the reaction was added sodium borohydride (0.41 g, 10.8 mmol) portionwise over 30 min. The reaction was stirred in the cold for 2 h; then it was evaporated to dryness under reduced pressure, diluted with water (100 mL) and extracted with ethyl acetate (3×75 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent was removed under reduced pressure to give 1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (0.72 g, 71% yield) as a white solid. LCMS retention time=1.849 min and 98% purity, LCMS MH+ 281. 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 4.31 (d, 1H, J=4 Hz), 3.88 (s, 3H), 3.84 (t, 2H, J=8 Hz), 3.51-3.59 (m, 1H), 1.45-1.56 (m, 2H), 1.25-1.37 (m, 4H), 1.02 ( d, 3H, J=4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][N:8]1[C:18](=[O:19])[N:17]([CH3:20])[C:12]2[N:13]=[CH:14][N:15]([CH3:16])[C:11]=2[C:9]1=[O:10])=[O:3].C(Cl)Cl.[BH4-].[Na+]>CO>[OH:3][CH:2]([CH3:1])[CH2:4][CH2:5][CH2:6][CH2:7][N:8]1[C:9](=[O:10])[C:11]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[N:17]([CH3:20])[C:18]1=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.41 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred in the cold for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then it was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(CCCCN1C(N(C=2N=CN(C2C1=O)C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09359359B2

Procedure details

Pentoxifylline (1.0 g, 3.59 mmol) was dissolved in methanol (20 mL) and DCM (3 mL) then cooled to 0° C. To the reaction was added sodium borohydride (0.41 g, 10.8 mmol) portionwise over 30 min. The reaction was stirred in the cold for 2 h; then it was evaporated to dryness under reduced pressure, diluted with water (100 mL) and extracted with ethyl acetate (3×75 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent was removed under reduced pressure to give 1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (0.72 g, 71% yield) as a white solid. LCMS retention time=1.849 min and 98% purity, LCMS MH+ 281. 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 4.31 (d, 1H, J=4 Hz), 3.88 (s, 3H), 3.84 (t, 2H, J=8 Hz), 3.51-3.59 (m, 1H), 1.45-1.56 (m, 2H), 1.25-1.37 (m, 4H), 1.02 ( d, 3H, J=4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][N:8]1[C:18](=[O:19])[N:17]([CH3:20])[C:12]2[N:13]=[CH:14][N:15]([CH3:16])[C:11]=2[C:9]1=[O:10])=[O:3].C(Cl)Cl.[BH4-].[Na+]>CO>[OH:3][CH:2]([CH3:1])[CH2:4][CH2:5][CH2:6][CH2:7][N:8]1[C:9](=[O:10])[C:11]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[N:17]([CH3:20])[C:18]1=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.41 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred in the cold for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then it was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(CCCCN1C(N(C=2N=CN(C2C1=O)C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09359359B2

Procedure details

Pentoxifylline (1.0 g, 3.59 mmol) was dissolved in methanol (20 mL) and DCM (3 mL) then cooled to 0° C. To the reaction was added sodium borohydride (0.41 g, 10.8 mmol) portionwise over 30 min. The reaction was stirred in the cold for 2 h; then it was evaporated to dryness under reduced pressure, diluted with water (100 mL) and extracted with ethyl acetate (3×75 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent was removed under reduced pressure to give 1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (0.72 g, 71% yield) as a white solid. LCMS retention time=1.849 min and 98% purity, LCMS MH+ 281. 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 4.31 (d, 1H, J=4 Hz), 3.88 (s, 3H), 3.84 (t, 2H, J=8 Hz), 3.51-3.59 (m, 1H), 1.45-1.56 (m, 2H), 1.25-1.37 (m, 4H), 1.02 ( d, 3H, J=4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][N:8]1[C:18](=[O:19])[N:17]([CH3:20])[C:12]2[N:13]=[CH:14][N:15]([CH3:16])[C:11]=2[C:9]1=[O:10])=[O:3].C(Cl)Cl.[BH4-].[Na+]>CO>[OH:3][CH:2]([CH3:1])[CH2:4][CH2:5][CH2:6][CH2:7][N:8]1[C:9](=[O:10])[C:11]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[N:17]([CH3:20])[C:18]1=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.41 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred in the cold for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then it was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(CCCCN1C(N(C=2N=CN(C2C1=O)C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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